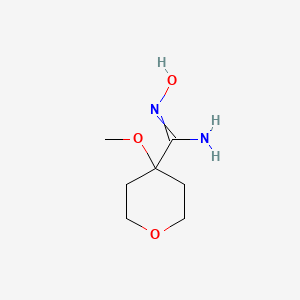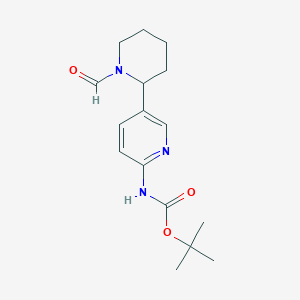![molecular formula C14H23ClN2O2 B11819934 Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride](/img/structure/B11819934.png)
Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-aminomethylphenethylamine hydrochloride typically involves the protection of the amine group of aminomethylphenethylamine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out in the presence of a base such as triethylamine and a Boc-protecting reagent like di-tert-butyl dicarbonate. The resulting Boc-protected intermediate is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for 4-Boc-aminomethylphenethylamine hydrochloride follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Boc-aminomethylphenethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection Reactions: Common reagents include trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Deprotection Reactions: The major product is aminomethylphenethylamine.
Scientific Research Applications
4-Boc-aminomethylphenethylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-Boc-aminomethylphenethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. This compound can act as a precursor for the synthesis of biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
4-Aminomethylphenethylamine hydrochloride: Lacks the Boc-protecting group.
N-Boc-phenethylamine: Similar structure but different functional groups.
Uniqueness
4-Boc-aminomethylphenethylamine hydrochloride is unique due to its Boc-protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C14H23ClN2O2 |
|---|---|
Molecular Weight |
286.80 g/mol |
IUPAC Name |
tert-butyl 4-[2-(aminomethylamino)ethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)12-6-4-11(5-7-12)8-9-16-10-15;/h4-7,16H,8-10,15H2,1-3H3;1H |
InChI Key |
OMMKOAJCQFJCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-6-oxo-6-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-3-(2,4,5-trifluorophenyl)hexanoic acid](/img/structure/B11819858.png)



![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11819868.png)
![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)




![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)

![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)

